REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1.[Br:12]Br>O>[BrH:12].[Br:12][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[CH2:11][CH:3]([NH2:2])[CH2:4]2 |f:0.1,4.5|
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Name
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|
Quantity
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118.8 g
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Type
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reactant
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Smiles
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Cl.NC1CC2=CC=CC=C2C1
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Name
|
|
Quantity
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120 g
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Type
|
reactant
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Smiles
|
BrBr
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Name
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|
Quantity
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594 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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60 (± 2) °C
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Type
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CUSTOM
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Details
|
The mixture is stirred at 60-62° C. for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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is added over a period of 50 minutes
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Duration
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50 min
|
Type
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ADDITION
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Details
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107 mL of hydrobromic (48%) is added over a period of 5 minutes
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Duration
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5 min
|
Type
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TEMPERATURE
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Details
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while maintaining the internal temperature of 60-62° C
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Type
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STIRRING
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Details
|
The mixture is stirred for an additional 10 minutes
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Duration
|
10 min
|
Type
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TEMPERATURE
|
Details
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The reaction mixture is cooled to an internal temperature of 20-23° C. over a period of 1 hour
|
Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
The resulting solid is collected by filtration
|
Type
|
WASH
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Details
|
washed with 3×133 mL of 2-propanol
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Type
|
CUSTOM
|
Details
|
dried at 58-60° C. under vacuum (10-30 torr)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
Br.BrC=1C=C2CC(CC2=CC1)N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |